N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide
CAS No.: 1019102-43-2
Cat. No.: VC8431974
Molecular Formula: C21H16FN5O3S
Molecular Weight: 437.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019102-43-2 |
|---|---|
| Molecular Formula | C21H16FN5O3S |
| Molecular Weight | 437.4 g/mol |
| IUPAC Name | N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-methyl-3-nitrobenzamide |
| Standard InChI | InChI=1S/C21H16FN5O3S/c1-12-3-4-15(10-18(12)27(29)30)20(28)24-19-9-13(2)25-26(19)21-23-17(11-31-21)14-5-7-16(22)8-6-14/h3-11H,1-2H3,(H,24,28) |
| Standard InChI Key | JOZXJASEYJQFSU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)F)C)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)F)C)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₁H₁₆FN₅O₃S and a molecular weight of 437.4 g/mol . Its IUPAC name, N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methyl-3-nitrobenzamide, reflects its complex architecture:
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A pyrazole ring substituted with a methyl group at position 3.
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A thiazole ring linked to a 4-fluorophenyl group.
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A 2-methyl-3-nitrobenzamide moiety attached via an amide bond .
The presence of electron-withdrawing groups (nitro, fluorine) and aromatic systems contributes to its potential bioactivity by enhancing interactions with cellular targets .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1019102-40-9 |
| Molecular Formula | C₂₁H₁₆FN₅O₃S |
| Molecular Weight | 437.4 g/mol |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=C(C...F |
| InChIKey | NZYVAAQYIYMRKD-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions:
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Thiazole Ring Formation: Condensation of 4-fluorobenzaldehyde with thiosemicarbazide yields the 4-(4-fluorophenyl)thiazole-2-amine intermediate.
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Pyrazole Functionalization: The pyrazole core is constructed via cyclization of hydrazine derivatives with β-keto esters, followed by methylation.
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Amide Coupling: The benzamide group is introduced using 2-methyl-3-nitrobenzoyl chloride under Schotten-Baumann conditions .
Critical reagents include DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation and Pd/C for catalytic hydrogenation steps.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 438.1 [M+H]⁺ .
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HPLC: Purity >98% achieved using a C18 column (acetonitrile/water gradient).
Biological Activity and Mechanisms
Anti-Inflammatory Activity
Pyrazole derivatives are known cyclooxygenase-2 (COX-2) inhibitors. Molecular docking studies suggest the fluorophenyl group binds to COX-2’s hydrophobic pocket, while the nitro group stabilizes interactions via hydrogen bonding .
Comparative Analysis with Structural Analogs
VC8431992 vs. VC8431966
The benzamide derivative (VC8431966) shows enhanced lipophilicity and cytotoxicity, likely due to improved membrane permeability .
Future Research Directions
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In Vivo Toxicity Studies: Assess pharmacokinetics and organ-specific toxicity in rodent models.
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Structure-Activity Relationships (SAR): Modify the nitro position or introduce halogens to optimize potency.
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Combination Therapies: Evaluate synergy with checkpoint inhibitors (e.g., pembrolizumab) in solid tumors.
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